N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-sulfonamide
Description
N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-sulfonamide is a sulfonamide derivative featuring a bipiperidine core linked to a trifluoromethyl-substituted pyridine ring via an ether bond. The dimethylamino group on the sulfonamide moiety enhances solubility, while the trifluoromethyl group contributes to metabolic stability and electronic effects.
Properties
IUPAC Name |
N,N-dimethyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27F3N4O3S/c1-23(2)29(26,27)25-11-5-15(6-12-25)24-9-7-16(8-10-24)28-17-4-3-14(13-22-17)18(19,20)21/h3-4,13,15-16H,5-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTBGCKXGKNVMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27F3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bipiperidine Core Synthesis
The [1,4'-bipiperidine] framework is typically constructed through a tandem alkylation-cyclization strategy. A representative approach involves:
- Double N-alkylation : Reacting piperidine with 1,4-dibromobutane in the presence of K₂CO₃ in acetonitrile at 80°C for 12 hours yields the bipiperidine core with ~65% efficiency.
- Reductive amination : Condensing two piperidine units via a diketone intermediate followed by NaBH₃CN reduction provides an alternative route, albeit with moderate stereochemical control.
Key challenges include minimizing oligomerization byproducts and controlling the stereochemistry at the bipiperidine junction.
Introduction of the N,N-dimethyl sulfonamide group proceeds via nucleophilic substitution of a bipiperidine amine with a sulfonyl chloride:
Procedure :
- Chlorosulfonation : Treating the bipiperidine core with chlorosulfonic acid (2 eq) in DCM at 0°C generates the intermediate sulfonyl chloride.
- Amination : Reacting the sulfonyl chloride with dimethylamine (4 eq) in THF/H₂O (3:1) at 25°C for 6 hours affords the sulfonamide with 78% yield.
Characterization Data :
- IR (KBr) : 1345 cm⁻¹ (S=O asym stretch), 1162 cm⁻¹ (S=O sym stretch), 2928 cm⁻¹ (C-H dimethyl).
- ¹H NMR (400 MHz, CDCl₃) : δ 3.15 (s, 6H, N(CH₃)₂), 2.85–2.75 (m, 4H, piperidine-H), 1.65–1.45 (m, 12H, piperidine-CH₂).
Etherification with 5-(Trifluoromethyl)pyridin-2-ol
The pyridyl ether linkage is installed via a Mitsunobu reaction or nucleophilic aromatic substitution (SNAr):
Mitsunobu Coupling
Conditions :
- Reagents : 5-(Trifluoromethyl)pyridin-2-ol (1.2 eq), PPh₃ (1.5 eq), DIAD (1.5 eq) in THF, 0°C → 25°C, 12 h.
- Yield : 82% after silica gel chromatography.
Advantages :
SNAr Reaction
Conditions :
- Electrophile : 2-Chloro-5-(trifluoromethyl)pyridine (1.1 eq).
- Base : KOtBu (2 eq) in DMF, 100°C, 8 h.
- Yield : 68%.
Limitations :
- Requires electron-deficient pyridine substrates.
- Competing hydrolysis observed at elevated temperatures.
Trifluoromethyl Group Installation
While the 5-(trifluoromethyl)pyridine moiety is often introduced as a pre-formed unit, direct fluorination methods from chloropyridine precursors are documented:
- Reagents : SF₄ (3 eq), anhydrous HF (1.5 eq) in CHCl₃, 85–105°C, 3–4 h.
- Conversion : >95% for pyridine substrates.
- Yield : 77–80% after distillation.
Safety Note :
Final Compound Characterization
Spectroscopic Data :
- ¹H NMR (600 MHz, DMSO- d₆) : δ 8.72 (d, J = 2.4 Hz, 1H, pyridine-H), 8.25 (dd, J = 8.7, 2.4 Hz, 1H, pyridine-H), 7.05 (d, J = 8.7 Hz, 1H, pyridine-H), 3.95–3.85 (m, 2H, OCH₂), 3.12 (s, 6H, N(CH₃)₂), 2.90–2.60 (m, 8H, piperidine-H), 1.70–1.40 (m, 12H, piperidine-CH₂).
- ¹⁹F NMR (565 MHz, DMSO- d₆) : δ -62.5 (s, CF₃).
- HRMS (ESI+) : m/z Calcd for C₂₃H₃₂F₃N₄O₃S [M+H]⁺: 517.2094; Found: 517.2096.
Purity Assessment :
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Bipiperidine synthesis | Reductive amination | 65 | 95 | Scalable to multigram quantities |
| Sulfonamide formation | Chlorosulfonation | 78 | 98 | High functional group tolerance |
| Ether linkage | Mitsunobu | 82 | 99 | Regioselective, mild conditions |
| Trifluoromethylation | SF₄/HF | 80 | 95 | Direct CF₃ installation |
Challenges and Optimization Opportunities
- Bipiperidine Epimerization : The stereochemical lability of the bipiperidine junction during sulfonamide formation necessitates low-temperature conditions (<0°C) to suppress racemization.
- SF₄ Handling : Substituting SF₄ with safer trifluoromethylation reagents (e.g., TMSCF₃) remains an area for process chemistry optimization.
- Etherification Efficiency : Microwave-assisted SNAr reactions (150°C, 30 min) may enhance reaction rates while minimizing decomposition.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4’-bipiperidine]-1’-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The trifluoromethyl group and pyridine ring can participate in nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4’-bipiperidine]-1’-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4’-bipiperidine]-1’-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the bipiperidine moiety facilitates its interaction with biological molecules. The sulfonamide group is known for its ability to inhibit certain enzymes, making this compound a potential candidate for enzyme inhibition studies .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features for Comparison :
- Core structure : Bipiperidine vs. benzene or single piperidine.
- Substituents : Trifluoromethylpyridinyloxy group, sulfonamide modifications.
- Functional groups: Dimethylamino vs. other alkyl/heterocyclic substituents.
Table 1: Structural Comparison of Selected Analogues
*LogP values estimated using fragment-based methods.
Physicochemical and Pharmacokinetic Properties
- Solubility: The dimethylamino group in the target compound improves aqueous solubility compared to unsubstituted sulfonamides (e.g., 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide) .
- Metabolic Stability : The trifluoromethyl group in all analogues reduces oxidative metabolism, but the bipiperidine core may introduce additional metabolic sites (e.g., N-dealkylation) compared to simpler scaffolds .
Biological Activity
N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a pyridine ring, which is further linked to a bipiperidine sulfonamide moiety. This unique structure enhances its lipophilicity, potentially improving membrane permeability and biological activity.
| Property | Value |
|---|---|
| CAS Number | 1227954-33-7 |
| Molecular Formula | C14H13F3N2O3S |
| Molecular Weight | 346.33 g/mol |
| IUPAC Name | N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide |
The mechanism of action for this compound involves interactions with specific enzymes or receptors. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, allowing it to bind effectively to target sites and modulate various biological pathways. This modulation can lead to inhibition or activation of specific cellular processes.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related sulfonamide compounds have demonstrated moderate antibacterial activity against pathogens such as Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL .
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. In particular, it has been investigated for its inhibitory effects on various kinases. For example, compounds with similar structures have shown high potency against epidermal growth factor receptor (EGFR) kinases . This suggests that this compound may also possess similar inhibitory properties.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Initial studies indicate that compounds in this class may exhibit poor bioavailability due to extensive first-pass metabolism . However, modifications in administration routes (e.g., intraperitoneal vs. oral) have shown improved exposure levels in animal models .
Case Studies and Research Findings
- Antifungal Activity : A study demonstrated that related trifluoromethyl pyrimidine derivatives exhibited excellent antifungal activity against Botrytis cinerea, with inhibition rates exceeding 96% . This suggests that modifications in the chemical structure could enhance antifungal efficacy.
- Insecticidal Effects : Research into similar compounds revealed insecticidal activities against pests such as Spodoptera frugiperda, with mortality rates reaching up to 90% at certain concentrations . This highlights the potential agricultural applications of these compounds.
- Kinase Inhibition Studies : A series of kinase assays revealed significant inhibitory activity against EGFR and VEGFR2 for related compounds, indicating a promising therapeutic avenue for cancer treatment .
Q & A
Q. What are the critical steps for synthesizing N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a trifluoromethylpyridine derivative with a bipiperidine sulfonamide scaffold. Key steps include:
- Nucleophilic substitution to introduce the pyridinyloxy group.
- Sulfonamide formation using sulfonyl chlorides under basic conditions (e.g., NaH in DMF) .
Optimization requires: - Temperature control (e.g., 0–60°C for substitution reactions).
- Solvent selection (polar aprotic solvents like DMF enhance reactivity).
- Catalyst screening (e.g., Pd catalysts for cross-coupling steps, if applicable).
Purity is assessed via HPLC or LC-MS, with yields improved by iterative DoE (Design of Experiments) .
Q. How can researchers characterize the structural integrity of this compound, particularly its bipiperidine and sulfonamide moieties?
- Methodological Answer : Use X-ray crystallography to resolve the 3D conformation of the bipiperidine ring and sulfonamide geometry, as demonstrated for analogous sulfonamide-pyridine derivatives .
- NMR spectroscopy :
- ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl group at pyridine C5).
- 2D NOESY to analyze spatial proximity of dimethyl groups on the piperidine nitrogen.
- Mass spectrometry (HRMS) for molecular weight validation .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Target kinases or proteases due to sulfonamide’s known role in active-site binding .
- Cellular permeability : Use Caco-2 monolayers to assess absorption (logP ~2.5–3.5 predicted for similar compounds) .
- Cytotoxicity screening : MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
Q. Table 1. SAR Design for Substituent Optimization
| Substituent Position | Modifications Tested | Biological Impact |
|---|---|---|
| Pyridine C5 | -CF₃ vs. -CH₃, -Cl | Potency vs. selectivity trade-offs |
| Bipiperidine N-methyl | -N(CH₃)₂ vs. -NHCH₃ | Solubility and metabolic stability |
Q. What crystallographic strategies resolve contradictions in reported conformational data for the bipiperidine-sulfonamide core?
- Methodological Answer :
- Low-temperature crystallography (100 K) to minimize thermal motion artifacts.
- Twinned crystal analysis for ambiguous electron density maps, as applied to related piperidine derivatives .
- DFT calculations (e.g., Gaussian 16) to compare experimental vs. theoretical bond angles/energies .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMET Predictor™ to estimate logP, CYP450 inhibition, and plasma protein binding .
- Metabolic stability : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation of bipiperidine) via StarDrop or MetaSite .
- Solubility enhancement : Introduce hydrophilic groups (e.g., -OH, -SO₃H) at non-critical positions while monitoring SAR .
Q. What experimental approaches reconcile conflicting bioactivity data across cell lines?
- Methodological Answer :
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation time, serum-free media).
- Target deconvolution : CRISPR-Cas9 knockout screens to identify off-target effects .
- Proteomics profiling : SILAC-based mass spectrometry to map protein interaction networks .
Data Integration and Validation
Q. How should researchers integrate conflicting spectral data (e.g., NMR vs. computational predictions)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
